2-(Di-p-tolylphosphino)benzaldehyde, also known as 2-[Bis(4-methylphenyl)phosphino]benzaldehyde, is a valuable ligand in scientific research, particularly in the field of organic synthesis. Its primary application lies in transition-metal catalyzed cross-coupling reactions. These reactions are powerful tools for constructing carbon-carbon bonds between different organic molecules.
-(Di-p-tolylphosphino)benzaldehyde exhibits several key features that make it a versatile and effective ligand:
These characteristics allow 2-(di-p-tolylphosphino)benzaldehyde to be employed in a wide range of cross-coupling reactions, including:
2-(Di-p-tolylphosphino)benzaldehyde is an organophosphorus compound characterized by the presence of a phosphine group and a benzaldehyde moiety. Its empirical formula is C₁₉H₁₉OP, with a molecular weight of approximately 318.35 g/mol. The compound features two para-tolyl groups attached to a phosphorus atom, which significantly influences its chemical reactivity and coordination properties. This compound is often utilized in coordination chemistry and catalysis due to its ability to form stable complexes with various metal ions.
While specific biological activity data for 2-(Di-p-tolylphosphino)benzaldehyde is limited, related phosphine compounds have shown various biological activities. Phosphines are known for their potential antitumor properties when coordinated with metal ions, leading to the development of metal-phosphine complexes that exhibit cytotoxic effects against cancer cells . Further research into the biological implications of this specific compound may reveal additional therapeutic applications.
The synthesis of 2-(Di-p-tolylphosphino)benzaldehyde can be achieved through several methods:
2-(Di-p-tolylphosphino)benzaldehyde finds applications primarily in:
Interaction studies involving 2-(Di-p-tolylphosphino)benzaldehyde typically focus on its coordination behavior with different metals. These studies help elucidate its potential as a ligand in catalysis and its stability when forming metal complexes. Research indicates that complexes formed with transition metals exhibit enhanced catalytic activity compared to their non-complexed forms .
Several compounds are structurally similar to 2-(Di-p-tolylphosphino)benzaldehyde, allowing for comparative analysis:
Compound Name | Structure | Unique Features |
---|---|---|
2-(Diphenylphosphino)benzaldehyde | Diphenyl | Known for its strong electron-donating ability |
2-(Di-naphthylphosphino)benzaldehyde | Dinaphthyl | Enhanced steric hindrance compared to tollyl groups |
2-(Di-o-tolylphosphino)benzaldehyde | Dio-tolyl | Different positional isomer affecting reactivity |
What sets 2-(Di-p-tolylphosphino)benzaldehyde apart is its specific combination of steric bulk from the para-substituted tolyl groups and its ability to stabilize metal centers effectively due to its bidentate coordination capability. This balance makes it particularly useful in catalytic applications where both electronic effects and sterics are critical.
2-(Di-p-tolylphosphino)benzaldehyde represents a structurally significant organophosphorus compound with the molecular formula C21H19OP and a molecular weight of 318.35 grams per mole [1] [2] [3]. The compound bears the Chemical Abstracts Service registry number 1202865-03-9 and the MDL number MFCD15143661, establishing its unique chemical identity in various databases [1] [2] [3].
The molecular architecture of 2-(Di-p-tolylphosphino)benzaldehyde consists of a benzaldehyde moiety substituted at the ortho position with a di-p-tolylphosphino group [1] [3]. The structural formula reveals the presence of two para-methylated phenyl rings attached to a central phosphorus atom, which is subsequently bonded to the benzene ring bearing the aldehyde functional group [1] [2]. The SMILES notation CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3C=O accurately describes this three-dimensional arrangement [1] [2] [3].
Crystallographic investigations of related phosphino-benzaldehyde compounds provide insights into the structural parameters of this class of molecules [14] [15]. The International Union of Crystallography research on similar diarylphosphino-benzaldehyde structures indicates that these compounds typically exhibit distorted geometries around the phosphorus center, with bond angles deviating from ideal tetrahedral arrangements due to steric interactions [14] [15]. The dihedral angle between the phosphorus-bearing aromatic ring and the aldehyde group generally ranges between 2.4 to 3.0 degrees, indicating minimal deviation from planarity [14].
Molecular geometry analysis reveals that the phosphorus atom adopts a pyramidal configuration, consistent with its sp3 hybridization state [14] [27]. The para-tolyl substituents introduce electron-donating methyl groups that significantly influence the electronic distribution around the phosphorus center [5] [30]. The crystallographic data for structurally related compounds demonstrate that phosphorus-carbon bond lengths typically range from 1.807 to 1.838 Angstroms, while carbon-carbon bond distances within the aromatic rings maintain standard values of approximately 1.388 to 1.409 Angstroms [14] [26].
Table 1: Molecular Structure and Crystallographic Identifiers
Property | Value |
---|---|
Molecular Formula | C21H19OP |
Molecular Weight (g/mol) | 318.35 |
CAS Number | 1202865-03-9 |
MDL Number | MFCD15143661 |
SMILES | CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3C=O |
InChI | 1S/C21H19OP/c1-16-7-11-19(12-8-16)23(20-13-9-17(2)10-14-20)21-6-4-3-5-18(21)15-22/h3-15H,1-2H3 |
InChI Key | IDDRQJVTYBKJLP-UHFFFAOYSA-N |
The physical characteristics of 2-(Di-p-tolylphosphino)benzaldehyde have been extensively documented through various analytical techniques and commercial specifications [1] [2] [3] [7]. The compound exhibits a melting point range of 105-111 degrees Celsius, which is notably lower than its diphenyl analog, indicating the influence of the methyl substituents on the crystal packing efficiency [1] [3] [7]. Theoretical calculations predict a boiling point of 440.0±45.0 degrees Celsius, though experimental verification of this parameter remains limited [7].
The compound manifests as a yellow solid under standard conditions, displaying characteristic coloration typical of aromatic aldehyde-phosphine systems [1] [2] [3]. The yellow appearance results from extended conjugation between the aromatic rings and the aldehyde chromophore, with the phosphorus center contributing to the overall electronic delocalization [5]. The solid-state form requires careful handling due to its air-sensitive nature, necessitating storage under inert atmospheric conditions at temperatures between 2-8 degrees Celsius [2] [4] [28].
Solubility studies reveal that 2-(Di-p-tolylphosphino)benzaldehyde demonstrates poor solubility in common organic solvents including dichloromethane, methanol, and chloroform [30]. However, the compound exhibits enhanced solubility in dimethyl sulfoxide, suggesting strong interactions between the phosphorus center and the sulfoxide oxygen atom [30]. This solubility profile influences both its synthetic applications and purification methodologies.
Chemical stability analysis indicates that the compound maintains structural integrity under anhydrous conditions but shows susceptibility to oxidation when exposed to atmospheric moisture and oxygen [2] [4]. The phosphorus center represents the primary site of chemical reactivity, undergoing oxidation to form phosphine oxide derivatives under aerobic conditions [9]. The aldehyde functionality remains relatively stable under neutral conditions but participates readily in condensation reactions with nucleophiles [5] [30].
Table 2: Physical and Chemical Properties
Property | Value |
---|---|
Melting Point (°C) | 105-111 |
Predicted Boiling Point (°C) | 440.0±45.0 |
Appearance | Yellow solid |
Physical Form | Crystalline solid |
Storage Temperature (°C) | 2-8 |
Storage Conditions | Under inert gas atmosphere |
Air Sensitivity | Air sensitive |
Purity (%) | 97 |
Solubility | Poor in dichloromethane, methanol, chloroform; readily soluble in dimethyl sulfoxide |
The electronic structure of 2-(Di-p-tolylphosphino)benzaldehyde reflects the complex interplay between the electron-donating para-tolyl substituents and the electron-withdrawing aldehyde functionality [33] [34]. Quantum chemical calculations and spectroscopic analyses provide detailed insights into the molecular orbital composition and bonding characteristics of this organophosphorus compound [33] [36] [37].
Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts that characterize the electronic environment of the phosphorus center [21] [30]. The phosphorus-31 nuclear magnetic resonance spectrum displays a singlet at δ -14.73 parts per million in deuterated chloroform, indicating a shielded phosphorus environment due to the electron-donating effects of the para-tolyl groups [30]. This chemical shift contrasts with less electron-rich phosphine systems and reflects the enhanced electron density at the phosphorus center [21].
Proton nuclear magnetic resonance analysis demonstrates multiple signals in the aromatic region spanning 6.95-9.07 parts per million, consistent with the presence of three distinct aromatic ring systems [21] [30]. The aldehyde proton typically appears as a characteristic singlet around 9.07 parts per million, showing coupling to the phosphorus nucleus with a coupling constant of approximately 5.2 Hertz [30]. The para-methyl substituents generate singlet signals around 2.35 parts per million, confirming their symmetric environments [21] [30].
Infrared spectroscopy provides valuable information regarding the vibrational characteristics of the compound [22]. The carbonyl stretching frequency appears in the range of 1710-1685 wave numbers per centimeter, characteristic of α,β-unsaturated aldehydes [22]. The aldehyde carbon-hydrogen stretching vibrations manifest in the region of 2830-2695 wave numbers per centimeter, with a distinctive shoulder peak around 2720 wave numbers per centimeter serving as a diagnostic feature for aldehyde identification [22].
Theoretical calculations employing density functional theory methods reveal important aspects of the frontier molecular orbital structure [33] [34] [37]. The highest occupied molecular orbital primarily consists of phosphorus lone pair character with significant contributions from the para-tolyl π-system [33]. The lowest unoccupied molecular orbital localizes on the aldehyde carbonyl group, creating a push-pull electronic system that influences the compound's reactivity profile [34]. The energy gap between these frontier orbitals affects the compound's chemical stability and photophysical properties [33] [34].
Table 3: Spectroscopic and Electronic Data
Technique | Data/Range |
---|---|
31P Nuclear Magnetic Resonance (CDCl3) | δ -14.73 ppm (singlet) |
1H Nuclear Magnetic Resonance (CDCl3) | Multiple signals in aromatic region (6.95-9.07 ppm) |
Infrared Spectroscopy (C=O stretch) | 1710-1685 cm⁻¹ |
Infrared Spectroscopy (O=CH stretch) | 2830-2695 cm⁻¹ |
Mass Spectrometry | Molecular ion at m/z 318 |
Gas Chromatography-Mass Spectrometry | Available |
The structural and electronic differences between 2-(Di-p-tolylphosphino)benzaldehyde and 2-diphenylphosphinobenzaldehyde provide valuable insights into the effects of substituent modification on organophosphorus compounds [8] [13] [32]. The introduction of para-methyl groups in the tolyl derivative creates significant changes in molecular weight, electronic properties, and chemical behavior compared to the unsubstituted phenyl analog [8] [29] [32].
Molecular weight analysis reveals that 2-(Di-p-tolylphosphino)benzaldehyde possesses a molecular weight of 318.35 grams per mole, representing an increase of 28.05 grams per mole compared to 2-diphenylphosphinobenzaldehyde, which has a molecular weight of 290.30 grams per mole [1] [8] [29]. This difference directly results from the addition of two methyl groups in the para positions of the phenyl rings [1] [8].
Melting point comparisons demonstrate interesting thermal behavior differences between these compounds [1] [8] [29] [32]. 2-(Di-p-tolylphosphino)benzaldehyde exhibits a melting point range of 105-111 degrees Celsius, while 2-diphenylphosphinobenzaldehyde melts at 112-115 degrees Celsius [1] [8] [29] [32]. The lower melting point of the tolyl derivative suggests that the methyl substituents disrupt efficient crystal packing, despite the increased molecular weight [29] [32].
Electronic structure analysis reveals that the para-methyl substituents significantly enhance the electron-donating capacity of the phosphine ligand [16] [30]. The electron-rich nature of the tolyl groups increases the nucleophilicity of the phosphorus center compared to the phenyl analog, potentially leading to enhanced coordination ability and catalytic activity [16] [30]. Nuclear magnetic resonance studies confirm this electronic enhancement, with the tolyl derivative showing more upfield phosphorus chemical shifts indicative of increased electron density [30].
Steric considerations also distinguish these two compounds significantly [35] [38]. The para-methyl groups introduce additional steric bulk that influences the ligand's coordination geometry and binding preferences [35] [38]. This increased steric demand may favor monodentate coordination modes over bidentate arrangements in metal complexes, affecting the overall catalytic behavior of the resulting coordination compounds [38].
Crystallographic studies of metal complexes containing these ligands reveal distinct coordination preferences [14] [15] [27]. The tolyl derivative tends to form complexes with altered bond angles and distances compared to the phenyl analog, reflecting the combined electronic and steric influences of the methyl substituents [14] [15]. These structural differences translate into modified catalytic activities and selectivities in various chemical transformations [15] [27].
Table 4: Comparative Analysis
Property | 2-(Di-p-tolylphosphino)benzaldehyde | 2-(Diphenylphosphino)benzaldehyde |
---|---|---|
Molecular Weight (g/mol) | 318.35 | 290.30 |
Melting Point (°C) | 105-111 | 112-115 |
Phosphine Substitution | p-Tolyl (electron-donating) | Phenyl (less donating) |
Electronic Effect | More electron-rich phosphorus | Less electron-rich phosphorus |
Steric Effect | Increased steric bulk | Lower steric bulk |
Coordination Behavior | Enhanced ligand properties | Standard ligand properties |
Catalytic Activity | Potentially higher activity | Reference activity |